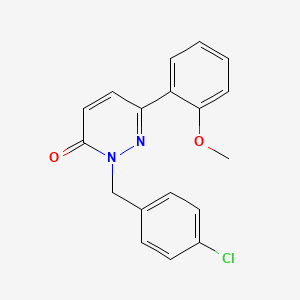

![molecular formula C20H15ClN2O3 B2447545 [4-(Phenylcarbamoyl)phenyl]methyl 2-chloropyridine-3-carboxylate CAS No. 927089-50-7](/img/structure/B2447545.png)

[4-(Phenylcarbamoyl)phenyl]methyl 2-chloropyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

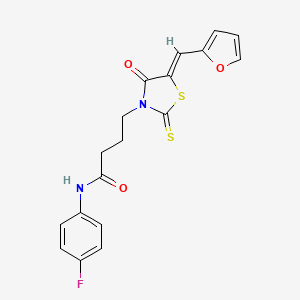

“[4-(Phenylcarbamoyl)phenyl]methyl 2-chloropyridine-3-carboxylate” is a complex organic compound. It contains a pyridine ring, which is a basic structure in many natural products and bioactive pharmaceuticals . The compound also includes a phenylcarbamoyl group and a chloropyridine group.

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Pyridinium salts, which are structurally similar to pyridine, are known for their diverse structures .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, pyridine and its derivatives are known to undergo a variety of reactions. For example, acid anhydrides react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides .Scientific Research Applications

Medicinal Chemistry Applications

Compounds similar to "[4-(Phenylcarbamoyl)phenyl]methyl 2-chloropyridine-3-carboxylate" have been explored for their potential medicinal applications, particularly in the development of new pharmacological agents. For instance, 4-aryl/heteroaryl-2,6-dimethyl-3,5-bis-N-(arylcarbamoyl)-1,4-dihydropyridines exhibit CNS depressant (anticonvulsant and analgesic) and cardiovascular (inotropic and blood pressure) activities, indicating their potential as pharmacodynamic agents (Swamy, Reddy, & Reddy, 1998). Additionally, novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides have been synthesized and evaluated for their in vitro anticancer activity, demonstrating selectivity toward leukemia, colon cancer, and melanoma (Szafrański & Sławiński, 2015).

Chemical Synthesis and Structural Studies

Research has also focused on the synthesis of derivatives and analogs of pyridine carboxylates for use in chemical synthesis and structural studies. For example, novel methodologies have been developed for the synthesis of 4-halogenated 6-diethylcarbamoylpyridine-2-carboxylic acids, important synthons for creating non-symmetric tridentate aromatic chelating agents and functional dimetallic helicates (Chauvin, Tripier, & Bünzli, 2001). The structural diversity of coordination polymers containing angular dipyridyl ligands with amide spacers further underscores the versatility of these compounds in material science and coordination chemistry (Yeh, Chen, & Wang, 2008).

Mechanism of Action

properties

IUPAC Name |

[4-(phenylcarbamoyl)phenyl]methyl 2-chloropyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN2O3/c21-18-17(7-4-12-22-18)20(25)26-13-14-8-10-15(11-9-14)19(24)23-16-5-2-1-3-6-16/h1-12H,13H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWEYXKBCVZDPLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)COC(=O)C3=C(N=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(Phenylcarbamoyl)phenyl]methyl 2-chloropyridine-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2447462.png)

![2-(chloromethyl)-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2447464.png)

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylbutanamide](/img/structure/B2447465.png)

![4-(4-chlorophenoxy)-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B2447467.png)

![4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2447469.png)

![N-[(2,4-difluorophenyl)methyl]prop-2-enamide](/img/structure/B2447470.png)

![Ethyl 2-[[(Z)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2447471.png)

![5-((benzo[d]thiazol-2-ylthio)methyl)-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B2447479.png)

![3-[(2-Methylbutan-2-yl)amino]propanenitrile](/img/structure/B2447482.png)